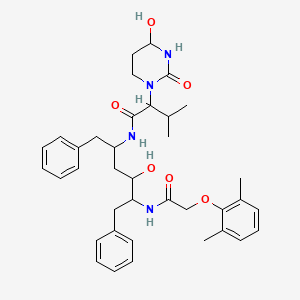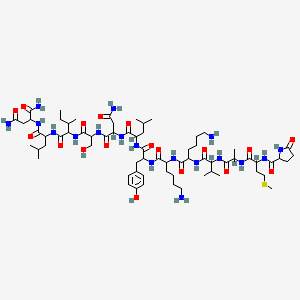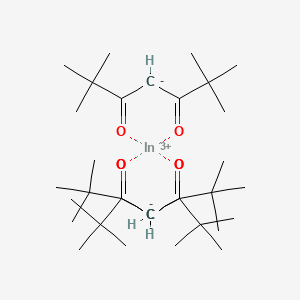
Lopinavir Metabolite M-3/M-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lopinavir Metabolite M-3/M-4 is a major metabolite of the HIV-1 protease inhibitor, Lopinavir. This compound is primarily used in research settings to understand the pharmacokinetics and pharmacodynamics of Lopinavir, which is commonly used in combination with Ritonavir to treat HIV-1 infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the parent compound, Lopinavir. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the parent compound.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Purification: Use of chromatographic techniques to isolate the desired metabolite.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial production, involving large-scale reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are used to study the metabolic pathways and pharmacological effects of the parent compound .
Applications De Recherche Scientifique
Lopinavir Metabolite M-3/M-4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of Lopinavir.
Biology: Used to understand the biological effects and interactions of Lopinavir in cellular systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize the therapeutic use of Lopinavir.
Industry: Used in the development of analytical methods for the detection and quantification of Lopinavir and its metabolites
Mécanisme D'action
Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The metabolite binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV-1 protease enzyme and the associated viral replication machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Lopinavir Metabolite M-3/M-4 include:
Lopinavir Metabolite M-1: Another major metabolite of Lopinavir with similar inhibitory effects on HIV-1 protease.
Ritonavir: Often used in combination with Lopinavir to enhance its bioavailability and antiviral activity.
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Lopinavir. Its study provides valuable insights into the metabolism and optimization of HIV-1 protease inhibitors .
Propriétés
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
